molecular formula C16H21N5O6 B1449630 N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine CAS No. 74925-81-8

N-Isobutyryl-3'-O-acetyl-2'-deoxyguanosine

Cat. No.: B1449630
CAS No.: 74925-81-8
M. Wt: 379.37 g/mol
InChI Key: BRWRDMMDQJQLQS-HBNTYKKESA-N
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Description

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine is a nucleoside analogue that contains an isobutyryl group at the N-1 position and an acetyl group at the 3’-position of the deoxyribose sugar

Preparation Methods

The synthesis of N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine typically involves the acylation of guanine followed by deprotection steps . One method uses 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These are subjected to a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: It serves as a tool for studying nucleic acid interactions and modifications.

    Medicine: This compound has potential as a prodrug for the treatment of viral infections.

    Industry: It can be used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism by which N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can inhibit viral replication or other biological processes, depending on the specific application.

Comparison with Similar Compounds

N-Isobutyryl-3’-O-acetyl-2’-deoxyguanosine is unique due to its specific isobutyryl and acetyl modifications. Similar compounds include:

    2-N-palmitoyl-α-deoxyguanosine: This compound has a palmitoyl group instead of an isobutyryl group.

    3′-azido-3′-deoxy-5′-O-acetylthymidine: This compound has an azido group and is used in similar nucleoside analogue studies.

Properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-11,22H,4-5H2,1-3H3,(H2,18,19,20,24,25)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRDMMDQJQLQS-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451943
Record name CTK2G9546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74925-81-8
Record name CTK2G9546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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